
4-(Methoxymethyl)pyridine
Overview
Description
4-(Methoxymethyl)pyridine (CAS: 70199-60-9) is a pyridine derivative characterized by a methoxymethyl (-CH2OCH3) substituent at the 4-position of the aromatic ring. This compound is structurally significant due to the electron-donating methoxy group, which influences its electronic properties, solubility, and reactivity.
Key properties include:
- Molecular formula: C7H9NO
- Molecular weight: 123.15 g/mol (theoretical)
- Structural features: The methoxymethyl group enhances solubility in polar solvents compared to unsubstituted pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methoxymethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinemethanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes methylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
Chemistry
4-(Methoxymethyl)pyridine serves as an intermediate in the synthesis of complex organic molecules and is utilized as a ligand in coordination chemistry. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction.
Reaction Type | Products Formed |
---|---|
Oxidation | Pyridine N-oxides |
Reduction | Alcohol derivatives |
Substitution | Various substituted pyridine derivatives |
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, such as Caco2 (colon cancer) and HepG2 (hepatocellular carcinoma) cells .
- Anticancer Activity : Recent findings suggest that compounds derived from this compound may serve as promising candidates for anticancer agents due to their ability to target specific molecular pathways involved in tumor growth .
Medicine
The compound is explored as a pharmaceutical intermediate. Its derivatives are being investigated for their potential roles in drug development, particularly in creating new therapeutic agents targeting diseases such as cancer and inflammatory conditions .
Industry
In industrial applications, this compound is used in:
- The production of agrochemicals and dyes.
- As a building block for specialty chemicals.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of novel pyridine derivatives synthesized from this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, highlighting the compound's potential as a lead structure for developing new anticancer drugs .
Case Study 2: Coordination Chemistry
Research on coordination complexes formed with metal ions (e.g., Mn(II), Pd(II), Au(III)) has shown that this compound can enhance the stability and reactivity of metal complexes, making them valuable in catalysis and material science .
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)pyridine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is interacting with .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
The table below compares 4-(methoxymethyl)pyridine with pyridine derivatives bearing different substituents:
Key Observations :
- Electron-donating groups (e.g., -OCH3) lower melting points compared to electron-withdrawing groups (e.g., -Cl, -CN) due to reduced intermolecular forces .
- The methoxymethyl group enhances fluorescence intensity in polar solvents, as seen in compound 1 .
Spectral Data Comparison
Nuclear Magnetic Resonance (NMR) Shifts :
- This compound : The methoxymethyl protons resonate at δ ~3.3–3.5 ppm (CH2) and δ ~3.7 ppm (OCH3) in $ ^1H $ NMR .
- 2-Amino-4-methylpyridine (33): The methyl group at C4 shows a singlet at δ ~2.4 ppm, while the amino group protons appear as a broad peak at δ ~5.2 ppm .
- 4-(4-Chlorophenyl)pyridine : Aromatic protons of the chlorophenyl group resonate at δ ~7.4–7.6 ppm .
Infrared (IR) Spectroscopy :
- Methoxymethyl-substituted compounds exhibit strong C-O stretching vibrations at ~1100 cm$ ^{-1} $, absent in halogenated analogues .
Biological Activity
4-(Methoxymethyl)pyridine is a pyridine derivative that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyridine ring with a methoxymethyl group at the 4-position. This structural modification can influence its interaction with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Research has indicated that various pyridine derivatives exhibit significant antimicrobial properties. For instance, studies on 2,4-disubstituted pyridine derivatives have shown promising bactericidal activity against Mycobacterium tuberculosis, with effective concentrations below 1 μg/ml . Although specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential activity against similar pathogens.
Anticancer Potential
Pyridine derivatives are recognized for their anticancer properties. A study involving novel pyridine analogues demonstrated their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines . Although direct studies on this compound are sparse, its structural characteristics may allow it to function as an inhibitor of key cancer pathways, similar to other pyridine-based compounds.
Enzyme Inhibition
Pyridines have been shown to interact with various enzymes, including those involved in cancer progression and bacterial resistance. For example, dual inhibitors targeting c-Met and VEGFR-2 have been developed from pyridine scaffolds, showcasing their potential in cancer therapy . The ability of this compound to inhibit specific enzymes remains to be elucidated but is a promising avenue for future research.
The mechanisms through which pyridine derivatives exert their biological effects often involve interactions with cellular targets such as proteins and nucleic acids. The nitrogen atom in the pyridine ring can form hydrogen bonds with active sites on proteins, influencing enzymatic activity and signaling pathways .
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the effectiveness of certain pyridine derivatives against resistant strains of bacteria. The findings suggest that modifications in the pyridine structure can enhance binding affinity to bacterial targets .
- Anticancer Activity : Research demonstrated that specific pyridine analogues could inhibit angiogenesis and induce cell cycle arrest in cancer models. These findings indicate that similar compounds might be developed from this compound .
- Enzyme Interaction : Molecular docking studies have shown that pyridine derivatives can effectively bind to ATP-binding sites in kinases, which are crucial for cancer cell survival . This suggests that this compound may also exhibit similar binding capabilities.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Methoxymethyl)pyridine, and how can reaction conditions be controlled to maximize yield?
- Methodology : The compound can be synthesized via condensation reactions using sodium ethoxide as a base. For example, 4-(hydroxymethyl or methoxymethyl)pyridine derivatives are prepared by reacting diethylmalonate with substituted acids under basic conditions . Key parameters include temperature control (80–100°C), solvent selection (e.g., ethanol or acetic anhydride), and stoichiometric ratios of reactants. Purification often involves column chromatography or recrystallization to isolate the product from by-products like 4-hydroxymethyl analogs.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust pH during workup to prevent decomposition of the methoxymethyl group.
Q. Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm the methoxymethyl group (δ ~3.3 ppm for OCH, δ ~4.4 ppm for CH).
- Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to distinguish regioisomers.
- X-ray Crystallography : Resolves structural ambiguities by determining bond angles and substituent positions, as demonstrated in pyridine derivative studies .
- Validation : Cross-validate with IR spectroscopy to confirm ether (C-O-C) stretching vibrations (~1100 cm).
Advanced Research Questions
Q. How does the methoxymethyl substituent influence the biological activity of this compound compared to analogs like 4-Methoxypyridine?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare receptor-binding affinities (e.g., nicotinic acetylcholine receptors) using radioligand assays. The methoxymethyl group’s increased steric bulk and lipophilicity may enhance membrane permeability but reduce hydrogen-bonding capacity .
- Computational Modeling : Perform DFT calculations to analyze electronic effects (e.g., HOMO-LUMO gaps) and molecular docking to predict binding modes .
- Case Study : In antitumor studies, methoxymethyl-substituted pyridines showed enhanced cytotoxicity (IC = 0.019 µM against HCT-116 cells) due to improved solubility and target interaction .
Q. How can contradictory data on reaction yields in this compound synthesis be systematically addressed?
- Methodology :
- DoE (Design of Experiments) : Vary parameters like catalyst loading (e.g., AlCl vs. NaOEt), reaction time, and temperature to identify critical factors.
- By-Product Analysis : Use GC-MS or LC-MS to detect intermediates (e.g., chloromethyl derivatives) that may form under acidic conditions, as seen in multi-step syntheses .
Q. What computational approaches are recommended to study the electronic effects of the methoxymethyl group on pyridine’s reactivity?
- Methodology :
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility and solvent interactions.
- QM/MM Calculations : Evaluate transition states in nucleophilic substitution reactions to predict regioselectivity.
- Electrostatic Potential Maps : Visualize charge distribution to explain directing effects in electrophilic aromatic substitution .
- Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants for nitration or halogenation).
Properties
IUPAC Name |
4-(methoxymethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGSSZLPFNHEHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349080 | |
Record name | 4-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70199-60-9 | |
Record name | 4-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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